1-Chloro-3-fluoro-5-methyl-2-nitrobenzene
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Overview
Description
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of benzene, featuring chlorine, fluorine, methyl, and nitro functional groups. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties .
Mechanism of Action
In general, benzene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution . The specific mode of action, targets, and biochemical pathways affected would depend on the specific compound and its interactions with other molecules in a biological system.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would also depend on the specific properties of the compound, including its size, charge, lipophilicity, and the presence of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and methylation reactions. One common method involves the nitration of 1-chloro-3-fluoro-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This reaction introduces the nitro group into the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: Formation of compounds like 1-methoxy-3-fluoro-5-methyl-2-nitrobenzene.
Reduction: Formation of 1-chloro-3-fluoro-5-methyl-2-aminobenzene.
Oxidation: Formation of 1-chloro-3-fluoro-5-methyl-2-nitrobenzoic acid.
Scientific Research Applications
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways involving nitroaromatic compounds.
Medicine: As a precursor in the development of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-4-nitrobenzene
- 1-Bromo-3-fluoro-5-methyl-2-nitrobenzene
- 1-Chloro-3-fluoro-5-methylbenzene
Uniqueness
1-Chloro-3-fluoro-5-methyl-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-chloro-3-fluoro-5-methyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOIPAPHOLXTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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